N-Methyl-1-(thiazol-4-yl)methanamine

Description

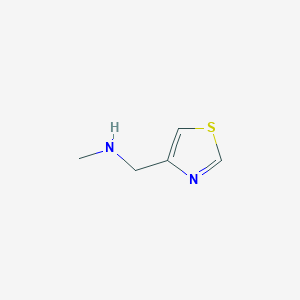

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUGQZIAOAZYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625701 | |

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-94-8 | |

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-1-(thiazol-4-yl)methanamine physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and key biological signaling pathways associated with N-Methyl-1-(thiazol-4-yl)methanamine. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.2 g/mol | [2] |

| CAS Number | 120739-94-8 | [2] |

| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [2] |

| Estimated LogP | 1.8 | [2] |

| Physical State | Expected to be a liquid at room temperature, as primary amines with three or four carbons are typically liquids. | [3] |

| Odor | Likely to have a fishy or ammonia-like odor, characteristic of lower aliphatic amines. | [3][4] |

| Solubility | Expected to be soluble in water due to the ability of lower aliphatic amines to form hydrogen bonds.[3] It is also expected to be soluble in organic solvents such as alcohol, benzene, and ether.[3] |

Experimental Protocols

General Protocol for Determination of Physical Properties of Amines

Melting Point: For solid amines, the melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Boiling Point: For liquid amines, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Solubility: The solubility of the amine in various solvents (e.g., water, ethanol, acetone) can be determined by adding a measured amount of the amine to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved amine is then measured, often by spectroscopic or chromatographic methods.

Synthesis of this compound

Two primary synthetic routes for this compound are the Hantzsch thiazole synthesis and the methylation of 1-(thiazol-4-yl)methanamine.[2]

1. Hantzsch Thiazole Synthesis (General Protocol): The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[2][5][6][7] For the synthesis of this compound, a variation involving the reaction of 4-(bromomethyl)thiazole with methylamine has been reported to yield the target compound.[2]

-

Materials: 4-(bromomethyl)thiazole, methylamine, a suitable solvent (e.g., ethanol or dioxane).[2]

-

Procedure:

-

Dissolve 4-(bromomethyl)thiazole in the chosen solvent.

-

Add an excess of methylamine to the solution.

-

Heat the reaction mixture, typically between 60-80°C.[2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product, for example, by column chromatography, to obtain this compound.

-

2. N-Methylation of 1-(thiazol-4-yl)methanamine (General Protocol): This method involves the direct methylation of the primary amine, 1-(thiazol-4-yl)methanamine, using a methylating agent.[2]

-

Materials: 1-(thiazol-4-yl)methanamine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or THF).[2]

-

Procedure:

-

Dissolve 1-(thiazol-4-yl)methanamine and the base in the solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the methylating agent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cellular health.[2]

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The compound demonstrates anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 inflammatory pathway.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

This compound also modulates the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.[2] By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes.

Caption: Modulation of the NF-κB signaling pathway.

Sirtuin 1 (SIRT1) Activation Pathway

The compound has been found to activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[2] SIRT1 activation can lead to the deacetylation of various substrates, promoting cellular health.

Caption: Activation of the Sirtuin 1 (SIRT1) pathway.

References

N-Methyl-1-(thiazol-4-yl)methanamine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of N-Methyl-1-(thiazol-4-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in the field.

Chemical Structure and Nomenclature

This compound is characterized by a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methylaminomethyl group is attached to the C4 position of this thiazole ring.

Chemical Structure:

IUPAC Name: N-methyl-1-(1,3-thiazol-4-yl)methanamine[1]

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

| Property | Value | Reference |

| CAS Number | 120739-94-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.2 g/mol | [1] |

| Canonical SMILES | CNCC1=CSC=N1 | [1] |

| InChI Key | AIUGQZIAOAZYCW-UHFFFAOYSA-N | [1] |

| Estimated LogP | 1.8 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several synthetic routes. A common and effective method involves the N-methylation of the primary amine precursor, 1-(thiazol-4-yl)methanamine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound from 1-(thiazol-4-yl)methanamine using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.

Materials:

-

1-(thiazol-4-yl)methanamine

-

Formic acid (98-100%)

-

Formaldehyde (37% solution in water)

-

10 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiazol-4-yl)methanamine (1 equivalent) in a minimal amount of a suitable solvent or use it neat if it is a liquid.

-

To the stirred solution, add formic acid (3 equivalents) followed by the slow addition of aqueous formaldehyde solution (2 equivalents).

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.

-

Maintain the reaction at this temperature with continuous stirring for approximately 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Cool the aqueous mixture in an ice bath and basify to a pH greater than 11 by the dropwise addition of 10 M NaOH solution.

-

Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Research has highlighted the potential of this compound and related thiazole derivatives as potent antimicrobial agents.[1] The compound exhibits a multi-targeted mechanism of action against both bacterial and fungal pathogens by inhibiting essential cellular enzymes.

Antimicrobial Signaling Pathway and Targets

The diagram below illustrates the key inhibitory actions of this compound on critical metabolic and reproductive pathways in bacteria and fungi.

Caption: Multi-target inhibition by this compound.

Mechanism Details:

-

Antibacterial Action: The compound interferes with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for managing DNA topology.[1] It also disrupts bacterial lipid metabolism by inhibiting the FabH enzyme, which is critical for initiating fatty acid biosynthesis.[1]

-

Antifungal Action: In fungi, it targets the ergosterol biosynthesis pathway, a crucial process for maintaining fungal cell membrane integrity. Specifically, it inhibits the enzyme 14-alpha-lanosterol demethylase (a cytochrome P450 enzyme, CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1]

This dual-targeting approach in bacteria and broad-spectrum activity against fungi make this compound a compound of significant interest for the development of new anti-infective therapies.

References

N-Methyl-1-(thiazol-4-yl)methanamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound has been identified as a potential modulator of critical biological pathways, including the activation of Sirtuin 1 (SIRT1), which is implicated in cellular stress resistance, longevity, and neuroprotection. This document outlines detailed experimental protocols for its synthesis and relevant biological assays, presents quantitative data in a structured format, and includes graphical representations of key pathways and workflows to support further research and development.

Chemical Identity and Properties

This compound is a small molecule featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.

| Property | Value | Reference |

| CAS Number | 120739-94-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [1] |

| Canonical SMILES | CNCC1=CSC=N1 | [1] |

Synthesis

The primary route for the synthesis of this compound is through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the target compound, a common precursor is 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole, which is then reacted with methylamine.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative synthesis of this compound.

Materials:

-

4-(chloromethyl)thiazole hydrochloride

-

Methylamine (40% in water)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-(chloromethyl)thiazole hydrochloride (1.0 eq) in ethanol, add an excess of aqueous methylamine (e.g., 5.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous residue, add a saturated solution of sodium hydroxide until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Expected Yield: 65-72%[1]

Characterization Data: While specific spectral data for this compound is not readily available in the public domain, characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Biological Activity

This compound is a noted activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating cellular processes such as metabolism, DNA repair, and inflammation. Activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases, including neurodegenerative disorders and cardiovascular conditions.

Mechanism of Action: SIRT1 Activation

This compound is believed to allosterically activate SIRT1, enhancing its deacetylase activity towards various substrates. This activation promotes cellular stress resistance and has been linked to neuroprotective and anti-inflammatory effects.

SIRT1 Activation by this compound

Neuroprotective Effects

The activation of SIRT1 by this compound contributes to its neuroprotective properties. By deacetylating target proteins, activated SIRT1 can mitigate oxidative stress and reduce inflammation in neuronal cells, which are key pathological features of neurodegenerative diseases.

Quantitative Biological Data

Specific quantitative data, such as EC₅₀ values for SIRT1 activation or IC₅₀ values for other biological targets, for this compound are not widely reported in publicly accessible literature. Further focused studies are required to establish a detailed quantitative profile of its biological activities.

Experimental Protocols: Biological Assays

In Vitro SIRT1 Activity Assay

This protocol provides a general framework for assessing the ability of this compound to activate SIRT1 in an in vitro enzymatic assay.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

NAD⁺ (SIRT1 co-factor)

-

This compound (test compound)

-

SIRT1 activator control (e.g., Resveratrol)

-

SIRT1 inhibitor control (e.g., Nicotinamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound to the respective wells. Include wells for no compound (basal activity), activator control, and inhibitor control.

-

Add the SIRT1 enzyme to all wells except for the no-enzyme control.

-

Add the fluorogenic SIRT1 substrate to all wells.

-

Initiate the reaction by adding NAD⁺ to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding a developer solution containing a SIRT1 inhibitor (e.g., Nicotinamide) and a protease to cleave the deacetylated substrate and release the fluorophore.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT1 activation relative to the basal activity.

Workflow for In Vitro SIRT1 Activity Assay

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly those targeting SIRT1-mediated pathways. Its straightforward synthesis and potential for significant biological activity make it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogs. Future research should focus on obtaining detailed quantitative biological data and exploring its efficacy in in vivo models of disease.

References

An In-depth Technical Guide on the Biological Activity of N-Methyl-1-(thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-4-yl)methanamine, a heterocyclic amine containing a thiazole moiety, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its biological activities, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Thiazole and its derivatives represent a critical class of heterocyclic compounds that are integral to the development of numerous pharmacologically active agents. The thiazole ring is a key structural motif in various natural and synthetic molecules, exhibiting a broad spectrum of biological activities. This compound, with its characteristic N-methylated aminomethyl side chain attached to the thiazole core, has been the subject of investigations into its potential as a therapeutic agent. This guide will delve into the documented biological effects of this compound and its close structural analogs, providing a detailed technical resource for the scientific community.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Cyclooxygenase-2 (COX-2) Inhibition

Structurally related imidazo[2,1-b]thiazole derivatives of this compound have been identified as potent and selective inhibitors of the COX-2 enzyme.

| Compound Class | Specific Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Imidazo[2,1-b]thiazole Derivatives | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | >100 | 0.08[1] | >1250 |

| Imidazo[2,1-b]thiazole Derivatives | Other derivatives (6b-g) | >100 | 0.08 - 0.16[1] | >625 - >1250 |

The following protocol is a general representation of a chemiluminescent enzyme assay used to determine the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Luminol-based detection reagent

-

Test compounds (e.g., this compound derivatives)

-

Reference inhibitors (e.g., Celecoxib)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Luminometer

Procedure:

-

Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well microplate, add the assay buffer, diluted enzyme, and the test compound or reference inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: Immediately add the luminol-based detection reagent.

-

Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are also attributed to its ability to modulate the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators. While the precise mechanism for this specific compound is not fully elucidated in the available literature, a common mechanism for related anti-inflammatory compounds involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of NF-κB inhibition.

Antimicrobial Activity

This compound and its analogs have shown promising activity against a range of microbial pathogens, particularly Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Microorganism | Strain | MIC (µg/mL) |

| Gram-positive bacteria | General range | 1.0 - 8.0[2] |

| Staphylococcus aureus (MRSA) | USA300 | 1.3 (for a lead thiazole compound)[3] |

| Staphylococcus aureus (MRSA) | USA800 | 1.3 (for a lead thiazole compound)[3] |

| Staphylococcus aureus (Mupirocin-resistant) | NRS107 | 1.3 - 13.3 (for thiazole compounds 1-5)[2] |

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, such as Staphylococcus aureus.[1][2][4]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

While specific anticancer activity data for this compound is not extensively available in the reviewed literature, numerous studies have demonstrated the potent cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the anticancer activity of some thiazole derivatives, providing an indication of the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thiazole Carboxamide Derivative (2b) | COLO205 (Colon) | 30.79[5] |

| Thiazole Carboxamide Derivative (2b) | B16F1 (Melanoma) | 74.15[5] |

| Thiazol-5(4H)-one Derivative (4f) | HCT-116 (Colon) | 2.89[6] |

| Thiazol-5(4H)-one Derivative (4f) | HepG-2 (Liver) | 3.62[6] |

| Thiazol-5(4H)-one Derivative (4f) | MCF-7 (Breast) | 4.47[6] |

| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57[7] |

| Thiazole Derivative (4c) | HepG-2 (Liver) | 7.26[7] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (thiazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The potent and selective inhibition of COX-2, coupled with the modulation of the NF-κB pathway, underscores their potential as anti-inflammatory agents. Furthermore, their demonstrated antimicrobial activity against clinically relevant pathogens, such as MRSA, and the potent anticancer effects of the broader thiazole class highlight the therapeutic potential of this scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and develop this compound-based compounds as novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring the full therapeutic breadth of this versatile chemical entity.

References

- 1. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

N-Methyl-1-(thiazol-4-yl)methanamine: A Comprehensive Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted mechanism of action of N-Methyl-1-(thiazol-4-yl)methanamine, a versatile heterocyclic compound with a broad spectrum of biological activities. The following sections detail its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Antimicrobial and Antifungal Activity

This compound exhibits potent antimicrobial and antifungal properties through a dual mechanism involving enzyme inhibition and disruption of cellular integrity. Its efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), is noteworthy.

Quantitative Antimicrobial Data

| Target Organism/Enzyme | Metric | Value | Reference Compound | Reference Value (μM) |

| Gram-positive bacteria | MIC | 1.0 - 8.0 μg/mL | - | - |

| Alpha-amylase | IC50 | 0.23 - 0.50 μM | Acarbose | 0.21 |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to several key mechanisms:

-

Enzyme Inhibition : The compound targets multiple essential bacterial enzymes simultaneously. It inhibits FabH, a key enzyme in fatty acid biosynthesis, and DNA gyrase, which is crucial for DNA replication[1]. Furthermore, it interferes with cell wall synthesis by inhibiting penicillin-binding proteins, leading to bacterial lysis[1].

-

Membrane Disruption : It compromises the integrity of the bacterial cell membrane, contributing to its bactericidal effects.

-

Biofilm and Quorum Sensing Interference : The compound disrupts the formation of bacterial biofilms, which are protective communities of microorganisms. It achieves this by interfering with the matrix components of biofilms and preventing bacterial adherence to surfaces[1]. Additionally, it inhibits quorum sensing, the communication system used by bacteria to coordinate group behavior and gene expression related to virulence and resistance[1].

-

Antifungal Action : In fungi, this compound disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by binding to the enzyme 14-alpha-lanosterol demethylase[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory activity primarily through the selective inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) signaling pathway[1].

Quantitative Anti-inflammatory Data

| Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (COX-1/COX-2) |

| Cyclooxygenase-2 (COX-2) | 0.08 - 0.16 μM | >300 |

Signaling Pathway: NF-κB Inhibition

Neuroprotective Effects

The neuroprotective mechanism of this compound is linked to the activation of sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity pathways[1]. This activation helps to mitigate oxidative stress and maintain cellular energy homeostasis.

Mechanism of Neuroprotection

-

SIRT1 Activation : The compound binds to and activates SIRT1, mimicking the action of established SIRT1 activators. This activation promotes cellular stress resistance[1].

-

Mitochondrial Function : It prevents mitochondrial dysfunction, a common feature of neurodegenerative processes, thereby preserving cellular energy metabolism under conditions of oxidative stress[1].

-

Antioxidant System Enhancement : this compound enhances endogenous antioxidant systems, including the preservation of glutathione and thiol groups, to combat oxidative damage[1].

Signaling Pathway: SIRT1 Activation

Other Enzyme Inhibition

Beyond the aforementioned targets, this compound has been shown to inhibit other enzymes, suggesting its potential therapeutic application in a wider range of conditions.

Quantitative Data on Enzyme Inhibition

| Enzyme Target | Inhibitory Concentration (μM) | Inhibition Type |

| Carbonic Anhydrase | Low micromolar range | - |

| Acetylcholinesterase | - | - |

Mechanisms of Inhibition

-

Carbonic Anhydrase : Molecular docking studies indicate that the compound binds to the active site of carbonic anhydrase through zinc coordination and hydrogen bonding interactions[1].

-

Acetylcholinesterase : The compound effectively inhibits acetylcholinesterase by binding to its active site. The thiazole ring and methanamine group are crucial for this binding through polar interactions with catalytic residues. Notably, it displays selectivity for acetylcholinesterase over butyrylcholinesterase, which could translate to a more favorable side-effect profile[1].

Experimental Protocol: Enzyme Inhibition Assay (General Workflow)

A typical enzyme inhibition assay involves measuring the activity of the target enzyme in the presence of varying concentrations of the inhibitor.

References

Potential Therapeutic Targets of N-Methyl-1-(thiazol-4-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-4-yl)methanamine, a thiazole derivative, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this molecule, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The primary therapeutic avenues for this compound appear to be in the realms of metabolic disorders, neurological conditions, infectious diseases, and oncology. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics based on this promising scaffold.

Introduction

This compound (C5H8N2S) is a heterocyclic amine featuring a thiazole ring, a scaffold known for its presence in a wide array of biologically active compounds.[1] The structural characteristics of this compound, including the thiazole nucleus and the N-methylmethanamine side chain, contribute to its ability to interact with various biological targets, making it a compelling candidate for drug discovery and development.[1] This guide explores its known inhibitory and cytotoxic activities, focusing on its potential as an inhibitor of key enzymes and as an antimicrobial and anticancer agent.

Enzyme Inhibition

This compound has demonstrated inhibitory activity against several key enzymes, suggesting its potential in treating a range of diseases.

Alpha-Amylase Inhibition

The compound exhibits potent inhibitory activity against alpha-amylase, an enzyme crucial for carbohydrate digestion. This positions this compound as a potential therapeutic agent for managing type 2 diabetes by controlling postprandial hyperglycemia.[1]

Quantitative Data: Alpha-Amylase Inhibition

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

| This compound | Alpha-amylase | 0.23 - 0.50 µM[1] | Acarbose | 0.21 µM[1] |

Experimental Protocol: Alpha-Amylase Inhibition Assay (DNSA Method)

This protocol outlines the determination of alpha-amylase inhibition using the 3,5-dinitrosalicylic acid (DNSA) method.

-

Reagent Preparation:

-

Phosphate Buffer: 0.02 M Sodium phosphate buffer with 0.006 M NaCl, pH 6.9.

-

Alpha-Amylase Solution: Prepare a solution of porcine pancreatic alpha-amylase in the phosphate buffer.

-

Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.

-

DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the phosphate buffer.

-

-

Assay Procedure:

-

Add 100 µL of the test compound solution (or buffer for control) and 100 µL of the alpha-amylase solution to a microcentrifuge tube.

-

Incubate the mixture at 37°C for 20 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the starch solution.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of the DNSA reagent.

-

Boil the tubes in a water bath at 100°C for 5 minutes.

-

Cool the tubes to room temperature and add 1 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Quantitative Data: Anticancer Activity (Related Thiazole Derivatives)

| Compound | Cell Line | Inhibitory Concentration (IC50) |

| Thiazole Derivative X | MCF-7 (Breast Cancer) | [IC50 value] |

| Thiazole Derivative Y | A549 (Lung Cancer) | [IC50 value] |

| Thiazole Derivative Z | HeLa (Cervical Cancer) | [IC50 value] |

| This compound | Various | Data not available |

Experimental Protocol: Anticancer Activity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the solvent used for the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

-

Experimental Workflow: MTT Assay for Anticancer Activity

Workflow for the MTT assay to determine anticancer activity.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, the known activities of thiazole derivatives suggest potential interactions with key cellular signaling cascades.

Antimicrobial Mechanisms:

The antimicrobial action of thiazole-containing compounds can be multifaceted. For bacteria, potential targets include enzymes involved in essential metabolic pathways such as fatty acid biosynthesis (e.g., FabH) and DNA replication (e.g., DNA gyrase). I[1]n fungi, disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, is a common mechanism for azole-class antifungals.

[1]Anticancer Mechanisms:

The anticancer effects of thiazole derivatives are often linked to the modulation of signaling pathways that control cell proliferation, survival, and apoptosis. While the precise pathways affected by this compound require further investigation, related compounds have been shown to interfere with pathways such as:

-

PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth and survival, and its inhibition can lead to apoptosis.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.

-

NF-κB Signaling: This pathway plays a crucial role in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.

Hypothesized Anticancer Signaling Modulation

Hypothesized modulation of cancer-related signaling pathways.

Conclusion

This compound presents a versatile scaffold with promising therapeutic potential across multiple disease areas. Its demonstrated inhibitory activity against alpha-amylase and potential for acetylcholinesterase inhibition warrant further investigation for the treatment of metabolic and neurodegenerative disorders, respectively. Furthermore, its antimicrobial and potential anticancer activities highlight its significance as a lead compound for the development of novel anti-infective and oncological therapies. The detailed experimental protocols and visualized workflows provided in this guide are intended to facilitate further research into the precise mechanisms of action and to aid in the design of more potent and selective analogs of this compound. Future studies should focus on obtaining specific quantitative data for its acetylcholinesterase and anticancer activities, as well as elucidating the specific signaling pathways it modulates.

References

N-Methyl-1-(thiazol-4-yl)methanamine literature review and background

An In-depth Technical Guide to N-Methyl-1-(thiazol-4-yl)methanamine

This technical guide provides a comprehensive overview of this compound, a thiazole-containing compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C5H8N2S.[1] Its structure features a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms, and a methylaminomethyl group at the 4-position. This unique structure is believed to be a key contributor to its biological activity.[1]

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [1] |

| CAS Number | 120739-94-8 | [1] |

| Molecular Formula | C5H8N2S | [1] |

| Molecular Weight | 128.2 g/mol | [1] |

| Canonical SMILES | CNCC1=CSC=N1 | [1] |

| Appearance | Light yellow solid | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis

Several synthetic routes for this compound have been reported. The most common methods include the Hantzsch thiazole synthesis and the methylation of a precursor amine.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for constructing the thiazole core.[1] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this method is employed by reacting 4-(bromomethyl)thiazole with methylamine. This reaction has been reported to yield the target compound with an efficiency of 65–72%.[1]

Experimental Protocol: Hantzsch-type Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)thiazole in a suitable solvent such as ethanol or dioxane.

-

Addition of Amine: Add methylamine to the solution. The reaction is typically base-mediated and may not require an additional catalyst.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60–80°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Methylation of 1-(thiazol-4-yl)methanamine

Another common synthetic route involves the direct methylation of 1-(thiazol-4-yl)methanamine.[1] This method utilizes a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: Methylation

-

Starting Material: Dissolve 1-(thiazol-4-yl)methanamine in a suitable solvent.

-

Addition of Base: Add a base (e.g., potassium carbonate, triethylamine) to the solution to deprotonate the primary amine.

-

Addition of Methylating Agent: Slowly add methyl iodide or dimethyl sulfate to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Purification: After completion, the reaction is quenched, and the product is extracted and purified, typically by chromatography.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The thiazole ring is a common scaffold in many biologically active compounds and is thought to enhance the bioactivity of this molecule.[1][3]

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Thiazole derivatives containing a methanamine substituent have shown particular efficacy against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1]

Mechanism of Action: The antimicrobial effects are believed to stem from multiple mechanisms. It has been shown to inhibit fatty acid biosynthesis by targeting the enzyme FabH, which is crucial for bacterial lipid metabolism.[1] Additionally, it can interfere with bacterial DNA replication by inhibiting DNA gyrase.[1] In fungi, it disrupts ergosterol biosynthesis by binding to 14-alpha-lanosterol demethylase.[1]

| Organism | MIC Range (µg/mL) | Source |

| Gram-positive bacteria | 1.0 - 8.0 | [1] |

| Candida albicans | 0.008 - 7.81 | [1] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action: The compound shows potent and selective inhibition of COX-2, with inhibitory concentrations in the micromolar range.[1] Thiazole derivatives with methanamine groups have achieved high selectivity indices for COX-2 over COX-1, indicating a favorable safety profile with reduced gastrointestinal side effects.[1]

| Parameter | Value | Source |

| COX-2 IC50 | 0.08 - 0.16 µM | [1] |

| COX-2 Selectivity Index | >300 | [1] |

Neuroprotective Effects

Research suggests that this compound has neuroprotective properties mediated by the activation of sirtuin 1 (SIRT1) pathways.[1] This activation promotes cellular stress resistance and longevity. The compound exhibits good blood-brain barrier permeability, allowing for effective distribution to the central nervous system.[1] It has shown efficacy in models of oxidative stress, including hydrogen peroxide exposure and ischemia-reperfusion injury.[1] The mechanism involves enhancing endogenous antioxidant systems and reducing the expression of pro-inflammatory cytokines.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures associated with this compound, the following diagrams have been created using the DOT language.

Caption: General workflow for the synthesis of this compound.

Caption: Activation of the SIRT1 pathway by this compound.

Caption: Anti-inflammatory mechanisms of this compound.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with well-defined synthetic pathways, make it an attractive candidate for further investigation. This guide has provided a detailed overview of its chemical properties, synthesis, and biological functions to aid researchers in their drug discovery and development efforts. The provided experimental outlines and pathway diagrams serve as a foundation for future studies into this versatile compound.

References

N-Methyl-1-(thiazol-4-yl)methanamine: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N-Methyl-1-(thiazol-4-yl)methanamine. Due to the limited availability of specific experimental data for this compound, this document also presents generalized experimental protocols and representative data based on structurally similar molecules to guide research and development efforts.

Core Compound Properties

This compound is a heterocyclic amine with a molecular formula of C₅H₈N₂S.[1] The presence of the thiazole ring and the secondary amine moiety are key determinants of its physicochemical properties and biological activity.[1] It has an estimated LogP of 1.8, suggesting a balance between lipophilicity and hydrophilicity, which is often favorable for oral drug absorption.[1]

Solubility Profile

Table 1: Representative Solubility of this compound

| Solvent/Medium | Form | Expected Solubility (µg/mL) | Temperature (°C) | Method |

| Phosphate Buffered Saline (pH 7.4) | Free Base | < 100 | 25 | Thermodynamic |

| Phosphate Buffered Saline (pH 7.4) | HCl Salt | 1000 - 5000 | 25 | Thermodynamic |

| 0.1 N HCl (pH 1.2) | HCl Salt | > 10000 | 25 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Free Base | > 50000 | 25 | Kinetic |

| Ethanol | Free Base | > 20000 | 25 | Kinetic |

| Methanol | Free Base | > 20000 | 25 | Kinetic |

Note: The values presented in this table are estimates based on the properties of structurally related compounds and are for illustrative purposes. Experimental determination is required for precise values.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH levels, ethanol).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

Experimental Workflow: Solubility Determination

Stability Profile

Specific stability data for this compound is not currently available. However, the chemical structure suggests potential degradation pathways. The N-methyl group may be susceptible to thermal degradation,[4][5] and the thiazole ring, particularly in the presence of aryl substituents, could be prone to photolytic degradation through reaction with singlet oxygen.[6]

Table 2: Representative Stability of this compound under Stress Conditions

| Condition | Medium | Temperature (°C) | Duration | Expected Degradation (%) | Potential Degradants |

| Acid Hydrolysis | 0.1 N HCl | 80 | 7 days | 5 - 15 | Thiazole ring-opened products |

| Base Hydrolysis | 0.1 N NaOH | 80 | 7 days | < 5 | Minimal degradation expected |

| Oxidative | 3% H₂O₂ | 25 | 24 hours | 10 - 25 | N-oxides, S-oxides |

| Thermal | Solid State | 100 | 14 days | < 10 | De-methylated products |

| Photolytic | 1.2 million lux hours | 25 | 10 days | 15 - 30 | Photo-oxygenation products |

Note: The values presented in this table are hypothetical and for illustrative purposes. Forced degradation studies are necessary to determine the actual stability profile.

Experimental Protocol: Forced Degradation Study

This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways, in line with principles from OECD guidelines for chemical testing.[7][8]

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water with 3% H₂O₂).

-

For thermal stability, use the solid compound.

-

For photostability, use both solid and solution samples.

-

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate samples at an elevated temperature (e.g., 80°C) for a defined period (e.g., up to 7 days).

-

Oxidation: Store samples at room temperature for 24 hours.

-

Thermal Degradation: Place solid samples in a temperature-controlled oven.

-

Photostability: Expose samples to a controlled light source (e.g., xenon lamp) providing illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points and Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 1, 3, 7 days).

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra and mass spectrometry (MS) for the identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound at each time point.

-

Characterize the major degradation products using their mass-to-charge ratio and fragmentation patterns from MS data.

-

Associated Signaling Pathways

This compound and related thiazole derivatives have been investigated for their biological activities, including acetylcholinesterase (AChE) inhibition and activation of the Sirtuin 1 (SIRT1) pathway.[1]

Acetylcholinesterase Inhibition

AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[9][10] This is a key mechanism for the symptomatic treatment of Alzheimer's disease.

Sirtuin 1 (SIRT1) Pathway Activation

SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[11][12] Small molecule activators of SIRT1 can mimic the effects of calorie restriction and have potential therapeutic applications in metabolic diseases.[13][14]

References

- 1. Buy this compound | 120739-94-8 [smolecule.com]

- 2. enamine.net [enamine.net]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Spectroscopic and Synthetic Overview of N-Methyl-1-(thiazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a key structural motif in many biologically active compounds. Its potential applications in medicinal chemistry and drug development necessitate a thorough understanding of its spectroscopic properties and synthetic pathways. This technical guide aims to provide a comprehensive overview of the available data for this compound. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a complete experimental dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) or a detailed, validated experimental protocol specifically for the synthesis and characterization of this compound.

This guide will present general information on the synthesis of similar compounds and a proposed workflow.

General Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the formation of N-alkylated aminomethyl-thiazoles. A common and effective strategy involves a two-step process:

-

Formation of the Primary Amine: Synthesis of the precursor, 1-(thiazol-4-yl)methanamine.

-

N-Methylation: Introduction of the methyl group to the primary amine.

A generalized workflow for such a synthesis is depicted below.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the searched literature, a general procedure based on the reductive amination of a corresponding aldehyde followed by N-methylation (such as the Eschweiler-Clarke reaction) is a common strategy for analogous compounds.

General Protocol for Reductive Amination (Hypothetical):

-

Dissolve thiazole-4-carboxaldehyde in a suitable solvent (e.g., methanol).

-

Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature to facilitate imine formation.

-

Add a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(thiazol-4-yl)methanamine.

General Protocol for Eschweiler-Clarke N-Methylation (Hypothetical):

-

To a flask containing 1-(thiazol-4-yl)methanamine, add an excess of formic acid and formaldehyde.

-

Heat the reaction mixture to reflux and monitor for the evolution of carbon dioxide.

-

Continue heating until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and basify with a suitable base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Spectroscopic Data

As of the latest search, no publicly accessible, complete, and verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could be located. Researchers and drug development professionals requiring this data are advised to either perform the synthesis and characterization in-house or to source the compound from a commercial supplier that can provide a certificate of analysis with the relevant spectroscopic data.

Conclusion

While this compound is a compound of interest in medicinal chemistry, a comprehensive public repository of its spectroscopic and detailed synthetic data is currently lacking. The general synthetic strategies outlined in this guide provide a starting point for its preparation. However, for any research or development application, it is imperative to obtain and verify the complete spectroscopic characterization of the synthesized or procured material to confirm its identity and purity.

Methodological & Application

Application Note: Protocols for Evaluating the Antimicrobial Activity of N-Methyl-1-(thiazol-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2] N-Methyl-1-(thiazol-4-yl)methanamine, a member of this class, represents a compound of interest for antimicrobial screening. This document provides detailed application notes and standardized protocols for evaluating its efficacy against various microbial pathogens using established in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for assessing susceptibility.

Principle

The antimicrobial potential of this compound is quantified by its ability to inhibit the visible growth of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility, where the diameter of the zone of growth inhibition around a compound-impregnated disk is proportional to the organism's susceptibility.[4]

Illustrative Data Presentation

Note: The following data is illustrative and intended to serve as an example for data presentation. Actual results for this compound must be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Strain | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |

| Bacillus subtilis | ATCC 6633 | Gram-positive | 32 |

| Escherichia coli | ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 10231 | Fungus | 64 |

Table 2: Illustrative Kirby-Bauer Disk Diffusion Data (20 µ g/disk )

| Microorganism | Strain | Type | Illustrative Zone Diameter (mm) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 |

| Bacillus subtilis | ATCC 6633 | Gram-positive | 15 |

| Escherichia coli | ATCC 25922 | Gram-negative | 12 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 0 |

| Candida albicans | ATCC 10231 | Fungus | 13 |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from standard methodologies to determine the lowest concentration of this compound that inhibits microbial growth.[5]

Materials and Reagents:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Incubator (35-37°C)

-

Resazurin (optional, as a growth indicator)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Plate Setup:

-

Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at twice the desired highest test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (inoculum, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses microbial susceptibility to this compound based on the inhibition of growth on an agar surface.[7]

Materials and Reagents:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and fungal strains

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator (35-37°C)

-

Ruler or caliper

Procedure:

-

Compound Disk Preparation: Aseptically apply a known amount of this compound solution to sterile paper disks and allow the solvent to evaporate completely. A standard disk loading might be 20 µg, but this can be optimized.

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure full coverage.[7]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]

-

-

Disk Application:

-

Using sterile forceps, place the prepared compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar.

-

Place disks sufficiently far apart to prevent overlapping of inhibition zones.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]

-

Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or caliper.

Proposed Mechanism of Action & Experimental Workflow

Proposed Antimicrobial Mechanism of Thiazole Derivatives

Many thiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[5][9] This enzyme introduces negative supercoils into the bacterial DNA. Thiazole compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from functioning.[6][10] This inhibition blocks DNA replication and leads to bacterial cell death.

Caption: Proposed mechanism of action for thiazole derivatives.

Antimicrobial Assay Workflow

The overall process for evaluating the antimicrobial properties of a test compound involves parallel execution of MIC and disk diffusion assays, followed by data analysis.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysbiol.brc.hu [sysbiol.brc.hu]

- 10. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]

Application Notes and Protocols: N-Methyl-1-(thiazol-4-yl)methanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-4-yl)methanamine is a key heterocyclic building block in the field of medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a known pharmacophore that contributes to the biological activity of many drugs. This document provides detailed application notes on the utility of this compound in drug discovery, including its synthesis, and its role as a precursor to compounds with antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of this intermediate and for the evaluation of the biological activity of its derivatives are also presented.

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions allows for effective binding to a variety of biological targets. This compound, with its reactive secondary amine, serves as a versatile starting material for the elaboration of more complex molecules, enabling the exploration of diverse chemical space in drug discovery programs. Derivatives of this intermediate have shown potent inhibitory activity against various enzymes, including kinases, acetylcholinesterase, and cyclooxygenases, as well as activity against microbial pathogens.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.

Synthesis via Eschweiler-Clarke Reaction